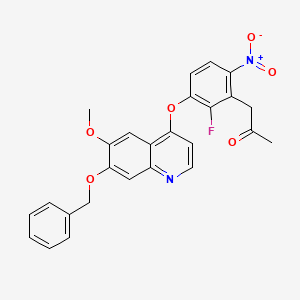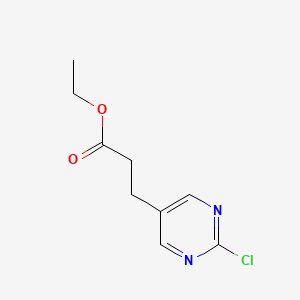
1h-Benzimidazol-2-Yl(1h-Pyrrol-2-Yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE is a heterocyclic compound that features both benzimidazole and pyrrole moieties. These structures are known for their significant biological and chemical properties. Benzimidazole is a fused bicyclic system consisting of benzene and imidazole rings, while pyrrole is a five-membered nitrogen-containing ring. The combination of these two moieties in a single molecule can lead to unique chemical and biological activities.
Métodos De Preparación
One common method involves the use of polyphosphoric acid as a cyclodehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole and pyrrole rings. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the pyrrole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar compounds to (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE include:
2-(1H-BENZO[D]IMIDAZOL-2-YL)ANILINE: Known for its antimicrobial properties.
(1H-BENZO[D]IMIDAZOL-2-YL)(PHENYL)METHANONE: Used in the synthesis of various pharmaceuticals.
BENZO[D]IMIDAZOLE-PYRROLO[1,2-A]PYRAZINE HYBRID: Noted for its potential in bioimaging applications.
The uniqueness of (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE lies in its combined benzimidazole and pyrrole moieties, which provide a versatile platform for chemical modifications and biological interactions.
Propiedades
Fórmula molecular |
C12H9N3O |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
1H-benzimidazol-2-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H9N3O/c16-11(10-6-3-7-13-10)12-14-8-4-1-2-5-9(8)15-12/h1-7,13H,(H,14,15) |
Clave InChI |
WKGKIJSPPFRZEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)





![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)





